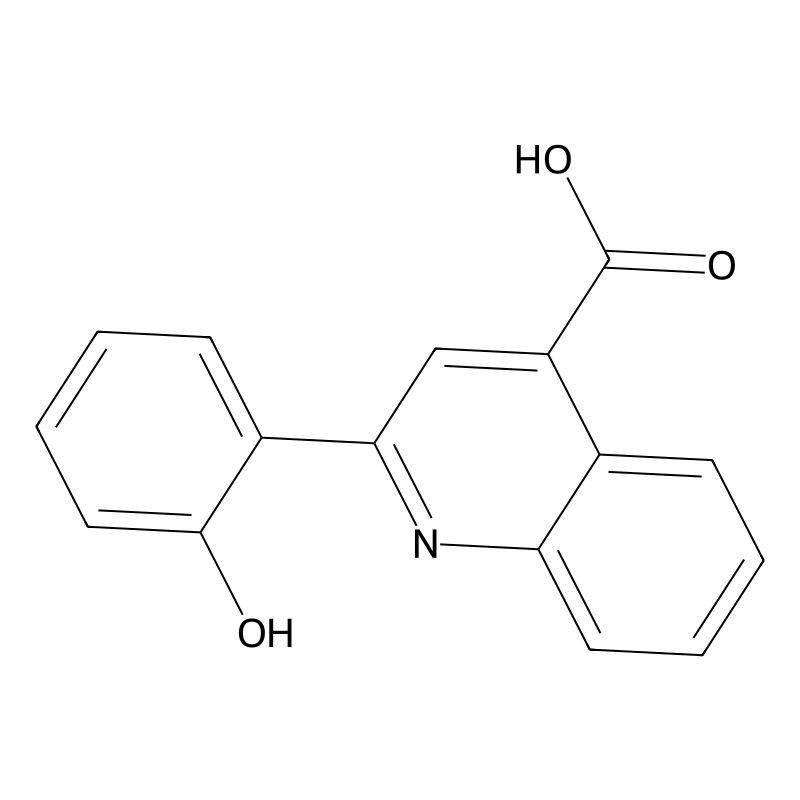

2-(2-Hydroxyphenyl)quinoline-4-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(2-Hydroxyphenyl)quinoline-4-carboxylic acid is a compound characterized by its unique structure, which consists of a quinoline backbone substituted with a hydroxyphenyl group and a carboxylic acid functional group. The molecular formula for this compound is C15H11NO3, and it features a quinoline ring system that is known for its diverse biological activities. The presence of the hydroxyl group enhances its potential for hydrogen bonding, influencing both its chemical reactivity and biological interactions.

The chemical reactivity of 2-(2-Hydroxyphenyl)quinoline-4-carboxylic acid can be attributed to its functional groups. Key reactions include:

- Esterification: The carboxylic acid can react with alcohols to form esters, which can be useful in synthesizing derivatives.

- Acylation: The hydroxyl group can undergo acylation to form esters or amides, modifying the compound's properties.

- Reduction: The quinoline moiety can be reduced to produce various derivatives, potentially altering biological activity.

These reactions are significant in the synthesis of derivatives that may exhibit enhanced pharmacological properties.

2-(2-Hydroxyphenyl)quinoline-4-carboxylic acid has demonstrated various biological activities, particularly in antibacterial and anticancer research. Studies indicate that derivatives of this compound can inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli . Additionally, some derivatives have shown cytotoxic effects against carcinoma cell lines, indicating potential as anticancer agents .

Several synthetic routes have been developed for 2-(2-Hydroxyphenyl)quinoline-4-carboxylic acid:

- Doebner Reaction: This method involves the reaction of aniline with 2-nitrobenzaldehyde and pyruvic acid in the presence of trifluoroacetic acid under reflux conditions .

- Pfitzinger Reaction: This approach utilizes isatin and α-methyl ketones to yield quinoline derivatives through cyclization processes .

- Microwave-Assisted Synthesis: This modern technique enhances reaction rates and yields by using microwave irradiation, making the synthesis more efficient .

These methods allow for the production of various derivatives with tailored biological activities.

The applications of 2-(2-Hydroxyphenyl)quinoline-4-carboxylic acid extend across several domains:

- Pharmaceuticals: Its derivatives are being explored as potential antibacterial and anticancer agents due to their significant biological activities.

- Analytical Chemistry: Compounds similar to this one are utilized as reagents for the detection and quantification of metal ions .

- Fluorescent Probes: The photophysical properties of certain derivatives make them suitable for applications in fluorescence spectroscopy .

Interaction studies have revealed that 2-(2-Hydroxyphenyl)quinoline-4-carboxylic acid and its derivatives can interact with various biological targets. For instance, some compounds have been identified as inhibitors of human Topoisomerase II alpha, suggesting mechanisms through which they exert anticancer effects . Additionally, their ability to form hydrogen bonds enhances their binding affinity to enzymes, which is crucial for their pharmacological efficacy .

Several compounds share structural similarities with 2-(2-Hydroxyphenyl)quinoline-4-carboxylic acid. Here are some notable examples:

The uniqueness of 2-(2-Hydroxyphenyl)quinoline-4-carboxylic acid lies in its specific hydroxyl substitution pattern, which enhances its biological activity compared to other quinoline derivatives.